molecular formula C12H16OS B14423778 Benzenecarbothioic acid, 4-(1,1-dimethylethyl)-s-(methyl-d3) ester CAS No. 82505-06-4

Benzenecarbothioic acid, 4-(1,1-dimethylethyl)-s-(methyl-d3) ester

Cat. No.: B14423778
CAS No.: 82505-06-4
M. Wt: 211.34 g/mol
InChI Key: XDPPGGSEBMDYLC-GKOSEXJESA-N
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Description

Benzenecarbothioic acid, 4-(1,1-dimethylethyl)-s-(methyl-d3) ester is a chemical compound with the molecular formula C16H14D10O3. It is an intermediate in the synthesis of Ivacaftor, a medication used in the treatment of cystic fibrosis . This compound is characterized by the presence of a benzenecarbothioic acid group, a tert-butyl group, and a deuterated methyl ester group.

Preparation Methods

The synthesis of Benzenecarbothioic acid, 4-(1,1-dimethylethyl)-s-(methyl-d3) ester involves several steps. One common method includes the reaction of benzenecarbothioic acid with tert-butyl alcohol and deuterated methanol under acidic conditions. The reaction is typically carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Benzenecarbothioic acid, 4-(1,1-dimethylethyl)-s-(methyl-d3) ester undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Benzenecarbothioic acid, 4-(1,1-dimethylethyl)-s-(methyl-d3) ester is related to its role as an intermediate in the synthesis of Ivacaftor. Ivacaftor works by enhancing the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is defective in cystic fibrosis patients. The molecular targets and pathways involved include the CFTR protein and its associated ion channels .

Comparison with Similar Compounds

Similar compounds to Benzenecarbothioic acid, 4-(1,1-dimethylethyl)-s-(methyl-d3) ester include other esters of benzenecarbothioic acid and deuterated analogs. For example:

    Benzenecarbothioic acid, 4-(1,1-dimethylethyl) ester: Similar structure but without the deuterated methyl group.

    Benzenecarbothioic acid, 4-(1,1-dimethylethyl)-s-(methyl) ester: Non-deuterated version of the compound.

The uniqueness of this compound lies in its deuterated methyl group, which makes it particularly useful in isotopic labeling studies and pharmaceutical research .

Properties

CAS No.

82505-06-4

Molecular Formula

C12H16OS

Molecular Weight

211.34 g/mol

IUPAC Name

S-(trideuteriomethyl) 4-tert-butylbenzenecarbothioate

InChI

InChI=1S/C12H16OS/c1-12(2,3)10-7-5-9(6-8-10)11(13)14-4/h5-8H,1-4H3/i4D3

InChI Key

XDPPGGSEBMDYLC-GKOSEXJESA-N

Isomeric SMILES

[2H]C([2H])([2H])SC(=O)C1=CC=C(C=C1)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)SC

Origin of Product

United States

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